3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked via an ether bond to a piperidin-3-yl group, which is further substituted with a quinolin-8-ylsulfonyl moiety. The sulfonyl group enhances polarity, while the quinoline and pyrazine moieties may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c20-12-16-19(23-10-9-21-16)27-15-6-3-11-24(13-15)28(25,26)17-7-1-4-14-5-2-8-22-18(14)17/h1-2,4-5,7-10,15H,3,6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFJZQFIPXZFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used in various fields due to their versatility. They have shown significant interactions with cells and have been screened for their efficacy against typical drugs in the market.
Mode of Action
Quinoline derivatives are known to interact with cells in a distinctive manner. The synthesized molecules are designed and synthesized by chemists through new strategies on par with the reported methods.
Biological Activity
3-((1-(Quinolin-8-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a quinoline moiety with a piperidine and pyrazine, suggesting a multifaceted mechanism of action. The following sections will detail its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key features include:
- Quinoline moiety : Known for its diverse biological activities, particularly in antitumor and antimicrobial applications.
- Piperidine ring : Often associated with various pharmacological properties, enhancing the overall bioactivity of the compound.
- Pyrazine core : Contributes to the compound's lipophilicity and potential interaction with biological targets.
Antitumor Activity
Research indicates that pyrazine derivatives, including those similar to this compound, exhibit significant antitumor properties. In particular:
- Mechanisms : These compounds have shown inhibitory effects on key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways .
- Case Studies : A study demonstrated that derivatives with similar structures inhibited cancer cell proliferation in various cancer lines, including breast and colon cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It exhibited promising activity against a range of pathogens. For instance, derivatives in this class showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanisms of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of biofilm formation .
Anti-inflammatory Properties
The anti-inflammatory potential of quinoline-based compounds has been documented:
- Research Findings : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
- Substituent Effects : Variations in substituents on the quinoline or piperidine rings can significantly influence potency and selectivity.
- Ring Modifications : Modifying the pyrazine or introducing additional functional groups can enhance solubility and bioavailability.
| Structural Feature | Effect on Activity |
|---|---|
| Quinoline moiety | Enhances antitumor activity |
| Piperidine ring | Increases binding affinity |
| Pyrazine core | Improves lipophilicity |
Comparison with Similar Compounds
Structural Analog: 3-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (BK68725)
Key Differences :
- Substituent on Piperidine: BK68725 (CAS 2034478-92-5) replaces the quinolin-8-ylsulfonyl group with a 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl moiety. This introduces a fused bicyclic oxazole system instead of the planar quinoline-sulfonyl group.
- Molecular Weight and Formula :
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | BK68725 |
|---|---|---|
| Piperidine Substituent | Quinolin-8-ylsulfonyl | 4,5,6,7-Tetrahydrobenzoxazole-3-carbonyl |
| Molecular Formula | C₁₉H₁₇N₅O₃S | C₁₈H₁₉N₅O₃ |
| Molecular Weight | ~407.44 | 353.37 |
| Key Functional Groups | Sulfonyl, nitrile, quinoline | Carbonyl, oxazole, nitrile |
Comparison with Piperidine-Containing Pharmacological Agents
lists piperidine-based compounds (e.g., LY303870, GR159897) with diverse substituents. While these share a piperidine scaffold, critical distinctions include:
- Functionalization: The target compound’s quinoline-sulfonyl group is distinct from LY303870’s indole-acetamide or GR159897’s sulfinylmethyl-methoxy motifs.
- Biological Relevance : Many piperidine derivatives in target G-protein-coupled receptors (e.g., neurokinin or opioid receptors). The target compound’s biological activity remains uncharacterized, but its sulfonyl-pyrazine system may favor kinase or protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
